4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-16(2,3)11-6-4-10(5-7-11)14(22)18-8-13-19-20-15(23-13)24-9-12(17)21/h4-7H,8-9H2,1-3H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVBJVPTYERPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of O-Acylamidoxime Intermediates
Methyl 2-chloro-5-cyanobenzoate serves as a common starting material. Reaction with hydroxylamine hydrochloride under alkaline conditions generates the amidoxime intermediate. Key parameters:
Cyclocondensation Using 1,1'-Carbonyldiimidazole (CDI)
CDI-mediated cyclization avoids harsh conditions, enhancing selectivity for the oxadiazole ring:
Methyl 2-chloro-5-(N-hydroxycarbamimidoyl)benzoate + 3,6-dichloropicolinoyl chloride
→ Cyclization with CDI → 1,3,4-oxadiazole intermediate
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CDI (1.1 eq) |
| Solvent | DMF |
| Temperature | Reflux (80–100°C) |
| Reaction Time | 4–6 hours |
| Yield | 66–79% |
Room-Temperature Cyclization with TBAF
Tetrabutylammonium fluoride (TBAF) enables mild cyclocondensation:
O-Acylamidoxime + TBAF (0.1–1.4 eq) → 1,3,4-oxadiazole
Advantages :
Thioetherification for Sulfanyl Group Introduction
The sulfanyl-carbamoylmethyl group is introduced via nucleophilic substitution or thiol-ene coupling.
Nucleophilic Substitution with Mercaptoacetamide
The oxadiazole intermediate reacts with mercaptoacetamide under basic conditions:
5-Chloro-1,3,4-oxadiazole + HS-CH₂-CONH₂ → 5-[(Carbamoylmethyl)sulfanyl]-1,3,4-oxadiazole
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.5 eq) |
| Solvent | DMF |
| Temperature | 25°C (room temperature) |
| Reaction Time | 12 hours |
| Yield | 68–74% |
Thiol-ene Click Chemistry
For stereoselective sulfanyl incorporation, radical-mediated thiol-ene reactions are employed:
5-Allyl-1,3,4-oxadiazole + HS-CH₂-CONH₂ → Anti-Markovnikov adduct
Catalyst : Di-tert-butyl peroxide (DTBP, 1.5 eq)
Yield : 62%
Amide Coupling with 4-tert-Butylbenzamide
The final step involves coupling the oxadiazole-sulfanyl intermediate with 4-tert-butylbenzoyl chloride.
EDC/HOBt-Mediated Coupling
5-[(Carbamoylmethyl)sulfanyl]-1,3,4-oxadiazole-2-methanamine + 4-*tert*-Butylbenzoyl chloride
→ Amide bond formation
| Parameter | Value |
|---|---|
| Coupling Reagent | EDC (1.2 eq), HOBt (1.1 eq) |
| Solvent | DCM |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 24 hours |
| Yield | 54–60% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time:
| Parameter | Value |
|---|---|
| Power | 150 W |
| Temperature | 80°C |
| Time | 30 minutes |
| Yield | 72% |
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency of Key Methods
Advantages of Integrated Workflow :
- CDI Cyclization + EDC Coupling : Balances yield (75–82%) and scalability
- TBAF + Microwave : Reduces thermal degradation, suitable for lab-scale synthesis
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide exhibit notable antimicrobial properties. Studies have shown that derivatives containing the oxadiazole ring often demonstrate activity against various bacterial strains and fungi. For instance, the structural features of the compound facilitate interaction with microbial targets, potentially disrupting their cellular functions .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic properties against cancer cell lines. Preliminary studies indicate that derivatives with oxadiazole moieties can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the benzamide group may also enhance its affinity for cancer-related targets.
Antitubercular Activity
Given the increasing resistance to conventional tuberculosis treatments, compounds like this compound are being explored for their potential antitubercular effects. In vitro studies have shown promising results against Mycobacterium tuberculosis, indicating that structural modifications can lead to enhanced efficacy against this pathogen .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Carbamoylmethyl)-1,3,4-Oxadiazole | Contains oxadiazole ring | Antimicrobial |
| N-(tert-butyl)-4-(5-mercury oxadiazole) | Similar benzamide structure | Anticancer |
| Benzamide Derivatives | Various substitutions on benzene | Diverse pharmacological effects |
This table highlights how variations in structural features can lead to differing biological activities while underscoring the potential advantages of 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-y}methyl)benzamide due to its specific substitutions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Rings
Key Insights :
- Oxadiazole vs. Thiadiazole : Replacing the oxadiazole with a thiadiazole ring (e.g., 4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide) improves π-π stacking with DNA but reduces metabolic stability .
- Substituent Effects: Fluorine or trifluoromethyl groups enhance target affinity (e.g., IC₅₀ values decrease by 30–50% compared to non-halogenated analogs) .
Benzamide Derivatives with Varied Substituents
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| 4-tert-butyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | Thiadiazole ring, 3-methylphenyl group | Thiadiazole increases planarity for DNA intercalation | Anticancer (HepG2 IC₅₀ = 8.2 μM) |
| N-(tert-butyl)-4-(5-mercury oxadiazole) | Mercury-oxadiazole complex | Heavy metal inclusion introduces toxicity risks | Antiparasitic (Leishmania spp. inhibition) |
| 4-tert-butyl-N-(3-(trifluoromethyl)phenyl)benzamide | Trifluoromethylphenyl substituent | Lacks heterocyclic ring; simplified structure | Anti-inflammatory (COX-2 inhibition) |
Key Insights :
- Heterocyclic vs. Aromatic Substituents : Compounds with oxadiazole/thiadiazole rings exhibit 2–3-fold higher cytotoxicity than benzamide-only derivatives, likely due to improved DNA/protein binding .
- Bioisosteric Replacements : The thiadiazole ring in 4-tert-butyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide mimics pyrimidine in nucleic acids, enabling competitive inhibition of polymerase enzymes .
Functional Group Modifications
Key Insights :
- Solubility : Carbamoylmethyl-sulfanyl groups reduce hydrophobicity, improving aqueous solubility by 40% compared to alkyl-sulfanyl analogs .
- Metabolic Stability : Trifluoromethyl groups block oxidative metabolism, doubling plasma half-life in murine models .
Biological Activity
4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a synthetic compound characterized by its complex structure, which includes a tert-butyl group, a benzamide moiety, and a 1,3,4-oxadiazole ring. The presence of these functional groups suggests potential for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.42 g/mol. The structure features multiple functional groups that can interact with various biological targets, enhancing its potential utility in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess antibacterial and antifungal activities against various pathogens. A comparative analysis of structurally similar compounds is presented in Table 1.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Carbamoylmethyl)-1,3,4-Oxadiazole | Contains oxadiazole ring | Antimicrobial |
| N-(tert-butyl)-4-(5-mercury oxadiazole) | Similar benzamide structure | Anticancer |
| Benzamide Derivatives | Various substitutions on benzene | Diverse pharmacological effects |
These compounds highlight the unique structural features of 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-y}methyl)benzamide while showcasing its potential advantages in terms of biological activity due to specific substitutions .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. Compounds similar to 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-y}methyl)benzamide have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For example, studies have reported that oxadiazole derivatives can inhibit the growth of various cancer cell lines by interfering with cell cycle progression .
The mechanism of action for 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-y}methyl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit their activity and lead to various biological effects. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell division or metabolic pathways.
- Induction of Apoptosis : It could activate signaling pathways that lead to programmed cell death in cancer cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antioxidant Properties : A study on related oxadiazole derivatives demonstrated significant antioxidant activity through DPPH and FRAP assays . This suggests that 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-y}methyl)benzamide may also possess antioxidant capabilities.
- Antifungal Activity : Research has shown that structurally similar benzamides exhibit antifungal properties against pathogens like Fusarium oxysporum, indicating potential applications in agricultural settings .
Q & A
Basic: What are the critical steps in synthesizing 4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide?
Answer:
The synthesis involves three key steps:
Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole core .
Benzamide coupling : Reaction of the oxadiazole intermediate with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) to attach the benzamide group .
Sulfanyl group introduction : Thioether linkage formation between the oxadiazole and carbamoylmethyl group using coupling reagents like EDCI or DCC to ensure regioselectivity .
Key optimization : Purification via column chromatography or recrystallization is critical to isolate intermediates with >95% purity .
Advanced: How can researchers address low yields during the final sulfanyl coupling step?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:
- Catalyst optimization : Use EDCI/HOBt instead of DCC to reduce racemization and improve coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates .
- Temperature control : Conduct reactions at 0–4°C to suppress thiol oxidation, followed by gradual warming to room temperature .
Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm product identity using HRMS .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at δ 1.3 ppm, oxadiazole C=O at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₃N₅O₃S) with <2 ppm error .
- X-ray crystallography : Resolves stereochemical ambiguities; e.g., confirms the oxadiazole-thioether bond geometry .
Advanced: How to resolve contradictions in reported antimicrobial activity data?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize MIC testing using CLSI guidelines; compare against control compounds (e.g., ciprofloxacin) .
- Solubility issues : Use DMSO stocks ≤1% v/v to avoid cytotoxicity artifacts; confirm solubility via dynamic light scattering .
- Structural analogs : Compare with derivatives lacking the tert-butyl group to isolate the role of hydrophobicity in membrane penetration .
Basic: What computational methods predict the compound’s biological targets?
Answer:
- Molecular docking (AutoDock/Vina) : Screen against enzymes like dihydrofolate reductase (DHFR) or β-lactamases using PDB structures (e.g., 1DHF, 1BLC) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds between oxadiazole N and enzyme active sites) .
- ADMET prediction (SwissADME) : Assess bioavailability and blood-brain barrier penetration to prioritize in vivo studies .
Advanced: How to optimize reaction conditions for industrial-scale synthesis?
Answer:
- Flow chemistry : Continuous reactors minimize exothermic risks during oxadiazole cyclization .
- Catalyst recycling : Immobilize EDCI on silica gel to reduce reagent waste .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and automate pH/temperature adjustments .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal stability : Degrades >10% at 80°C after 24 hrs (TGA/DSC data) .
- Photostability : Protect from UV light; amber vials reduce decomposition by 50% over 6 months .
- Hydrolytic stability : Stable in pH 4–7 buffers; degrades rapidly in alkaline conditions (pH >9) due to oxadiazole ring cleavage .
Advanced: How to elucidate the mechanism of action in anticancer assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
